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molecular formula C8H9Cl3N2 B2811773 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride CAS No. 22793-44-8; 55154-91-1

2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride

Cat. No. B2811773
M. Wt: 239.52
InChI Key: XHNMUESLGUOKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088769B2

Procedure details

2.88 g (54 mmol) of ammonium chloride are suspended in 50 ml of toluene under an argon atmosphere and cooled to 0° C. After dropwise addition of 27 ml of a 2 M trimethylaluminium solution in toluene, the mixture is warmed to room temperature and then stirred for 1.5 h. 5 g (27 mmol) of 3,4-dichlorophenylacetonitrile are added, and the mixture is stirred at 80° C. overnight. After cooling to 0° C., 50 ml of methanol are added dropwise. The product is separated from the precipitated solid by filtration with suction, and the filter cake is washed several times with methanol. The combined filtrates are evaporated to dryness, and the residue is then suspended in dichloromethane/methanol 10:1 and again filtered with suction. Concentration of the filtrate results in 6.2 g (77% of theory) of the title compound.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].C[Al](C)C.[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][C:16]#[N:17])[CH:11]=[CH:12][C:13]=1[Cl:14].CO>C1(C)C=CC=CC=1>[ClH:7].[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][C:16]([NH2:2])=[NH:17])[CH:11]=[CH:12][C:13]=1[Cl:14] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC#N
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to room temperature
STIRRING
Type
STIRRING
Details
the mixture is stirred at 80° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CUSTOM
Type
CUSTOM
Details
The product is separated from the precipitated solid by filtration with suction
WASH
Type
WASH
Details
the filter cake is washed several times with methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated to dryness
FILTRATION
Type
FILTRATION
Details
again filtered with suction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1Cl)CC(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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